2,7-Diacetylfluorene
Overview
Description
2,7-Diacetylfluorene is an organic compound with the chemical formula C17H14O2. It is characterized by the presence of two acetyl groups attached to the fluorene backbone at the 2 and 7 positions. This yellow crystalline solid is known for its applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diacetylfluorene typically involves the Friedel-Crafts acylation of fluorene. The process begins with the dissolution of fluorene in dry carbon disulfide, followed by the addition of anhydrous aluminum chloride. Acetic anhydride is then added dropwise to the reaction mixture, which is stirred and refluxed. The resulting product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,7-Diacetylfluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to achieve substitution.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorene-2,7-diol.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
2,7-Diacetylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of light-emitting diodes (LEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2,7-Diacetylfluorene in organic synthesis involves its ability to undergo chemical reactions and form new bonds with other molecules. This compound acts as a versatile building block, enabling the formation of various complex structures. Its acetyl groups facilitate reactions such as acylation and substitution, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
2-Acetylfluorene: Contains a single acetyl group at the 2 position.
2,7-Dibromofluorene: Contains bromine atoms at the 2 and 7 positions.
Fluorene-2-carbaldehyde: Contains an aldehyde group at the 2 position.
Uniqueness: 2,7-Diacetylfluorene is unique due to the presence of two acetyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for more complex and diverse chemical transformations compared to its mono-substituted counterparts .
Properties
IUPAC Name |
1-(7-acetyl-9H-fluoren-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYGERFWHUZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914661 | |
Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
961-27-3, 39665-89-9 | |
Record name | 961-27-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39665-89-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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